molecular formula C9H19NO2 B13626332 (4-Ethoxyoxepan-4-yl)methanamine

(4-Ethoxyoxepan-4-yl)methanamine

Katalognummer: B13626332
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: UJQWNVOBRIGRTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Ethoxyoxepan-4-yl)methanamine is an organic compound with the molecular formula C9H19NO2 It is a derivative of oxepane, a seven-membered ring ether, with an ethoxy group and a methanamine group attached to the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyoxepan-4-yl)methanamine typically involves the reaction of oxepane derivatives with ethoxy and methanamine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethoxyoxepan-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted oxepane derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Ethoxyoxepan-4-yl)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Ethoxyoxepan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their chemical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Ethoxyoxepan-4-yl)methanamine is unique due to its specific ethoxy and methanamine substitutions on the oxepane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H19NO2

Molekulargewicht

173.25 g/mol

IUPAC-Name

(4-ethoxyoxepan-4-yl)methanamine

InChI

InChI=1S/C9H19NO2/c1-2-12-9(8-10)4-3-6-11-7-5-9/h2-8,10H2,1H3

InChI-Schlüssel

UJQWNVOBRIGRTD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(CCCOCC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.